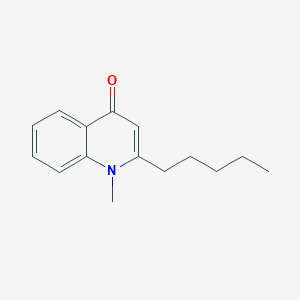
2-Methyl-4-(trimethylsilyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-(trimethylsilyl)quinoline (MTSQ) is a heterocyclic compound that has been gaining attention in scientific research due to its unique properties and potential applications. MTSQ is a quinoline derivative that contains a trimethylsilyl group, which makes it highly lipophilic and stable.
Mecanismo De Acción
The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it is believed to involve the interaction of the trimethylsilyl group with various biological molecules. The lipophilic nature of the trimethylsilyl group allows 2-Methyl-4-(trimethylsilyl)quinoline to penetrate cell membranes and interact with intracellular targets. Additionally, the quinoline moiety of 2-Methyl-4-(trimethylsilyl)quinoline is thought to play a role in its mechanism of action, as quinoline derivatives have been shown to exhibit a variety of biological activities.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit a variety of biochemical and physiological effects in vitro. In one study, 2-Methyl-4-(trimethylsilyl)quinoline was found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition could potentially lead to increased levels of acetylcholine in the brain, which has been linked to improved cognitive function.
2-Methyl-4-(trimethylsilyl)quinoline has also been shown to exhibit antioxidant properties, which could make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit antitumor activity in vitro, although further studies are needed to determine its potential as a cancer therapeutic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Methyl-4-(trimethylsilyl)quinoline is its stability and lipophilicity, which make it an ideal candidate for use in imaging and other biological applications. Additionally, 2-Methyl-4-(trimethylsilyl)quinoline is relatively easy to synthesize, which makes it a cost-effective option for researchers.
One limitation of 2-Methyl-4-(trimethylsilyl)quinoline is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments. Additionally, the mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline. One area of interest is the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes for use in live-cell imaging. Additionally, further studies are needed to determine the potential of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent for the treatment of oxidative stress-related diseases and cancer.
Another potential direction for research is the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The high electron density of 2-Methyl-4-(trimethylsilyl)quinoline could potentially make it a highly effective ligand, leading to the development of new and more efficient catalysts.
Conclusion
In conclusion, 2-Methyl-4-(trimethylsilyl)quinoline is a quinoline derivative that has been shown to exhibit unique properties and potential applications in various fields of scientific research. The synthesis method of 2-Methyl-4-(trimethylsilyl)quinoline involves a multistep reaction process, and its scientific research applications include the development of fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a ligand in metal-catalyzed reactions. The mechanism of action of 2-Methyl-4-(trimethylsilyl)quinoline is not well understood, but it has been shown to exhibit a variety of biochemical and physiological effects. While 2-Methyl-4-(trimethylsilyl)quinoline has several advantages for use in lab experiments, there are also limitations that must be considered. Finally, there are several potential future directions for research involving 2-Methyl-4-(trimethylsilyl)quinoline, including the development of 2-Methyl-4-(trimethylsilyl)quinoline-based fluorescent probes and the use of 2-Methyl-4-(trimethylsilyl)quinoline as a therapeutic agent.
Métodos De Síntesis
2-Methyl-4-(trimethylsilyl)quinoline can be synthesized through a multistep reaction process that involves the condensation of 2-methyl-4-nitroaniline with trimethylsilyl chloride, followed by reduction with sodium borohydride. The resulting product is then subjected to a cyclization reaction with acetic anhydride to form 2-Methyl-4-(trimethylsilyl)quinoline. The overall yield of this synthesis method is around 50%.
Aplicaciones Científicas De Investigación
2-Methyl-4-(trimethylsilyl)quinoline has been studied extensively for its potential applications in various fields of scientific research. One of the most significant applications of 2-Methyl-4-(trimethylsilyl)quinoline is in the development of fluorescent probes for imaging biological systems. 2-Methyl-4-(trimethylsilyl)quinoline has been shown to exhibit strong fluorescence properties, making it an ideal candidate for use in fluorescence microscopy and other imaging techniques.
2-Methyl-4-(trimethylsilyl)quinoline has also been investigated for its potential as a ligand in metal-catalyzed reactions. The trimethylsilyl group on 2-Methyl-4-(trimethylsilyl)quinoline makes it a highly electron-rich molecule, which can coordinate with metal ions to form stable complexes. These complexes can then be used as catalysts in a variety of reactions, including cross-coupling reactions and C-H activation reactions.
Propiedades
Número CAS |
124393-06-2 |
|---|---|
Nombre del producto |
2-Methyl-4-(trimethylsilyl)quinoline |
Fórmula molecular |
C13H17NSi |
Peso molecular |
215.37 g/mol |
Nombre IUPAC |
trimethyl-(2-methylquinolin-4-yl)silane |
InChI |
InChI=1S/C13H17NSi/c1-10-9-13(15(2,3)4)11-7-5-6-8-12(11)14-10/h5-9H,1-4H3 |
Clave InChI |
FKTSBXOHPKBGNR-UHFFFAOYSA-N |
SMILES |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
SMILES canónico |
CC1=NC2=CC=CC=C2C(=C1)[Si](C)(C)C |
Sinónimos |
Quinoline, 2-methyl-4-(trimethylsilyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



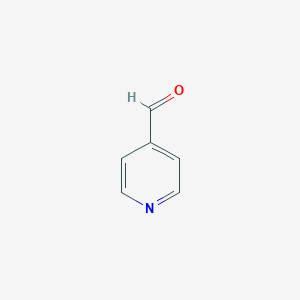
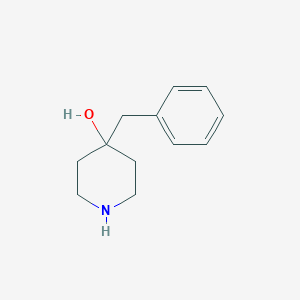
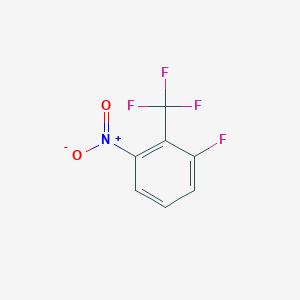
![Bicyclo[4.2.0]octa-4,7-diene-1-carbonitrile, 2-ethoxy-4-methoxy-(9CI)](/img/structure/B46235.png)
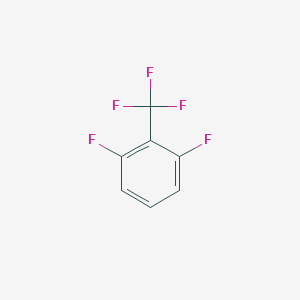
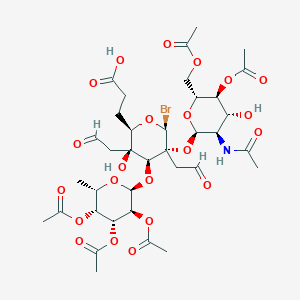
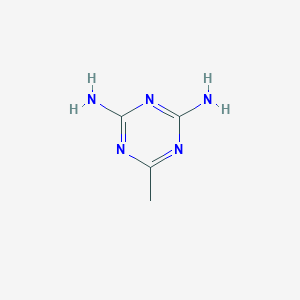
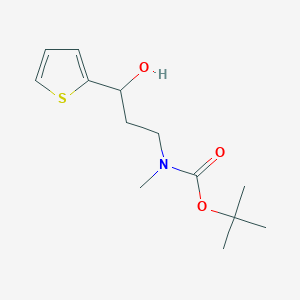
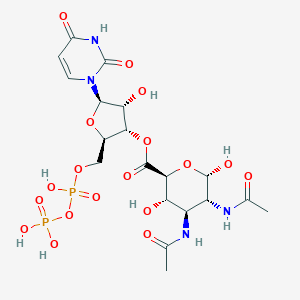
![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)
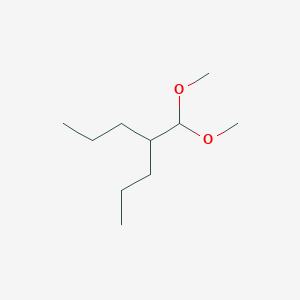
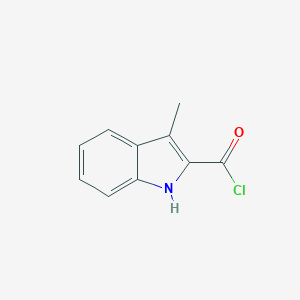
![1-Ethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B46253.png)
